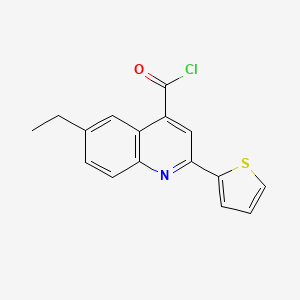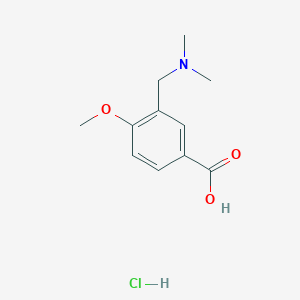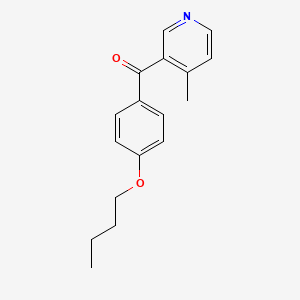
5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Vue d'ensemble
Description
The compound “5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine” is a triazine derivative. Triazines are a class of nitrogen-containing heterocycles. The “3,4-Dimethylphenyl” indicates a phenyl group (a ring of 6 carbon atoms) with two methyl groups (CH3) attached at the 3rd and 4th positions . The “3-hydrazinyl” suggests the presence of a hydrazine group, which consists of two nitrogen atoms and two hydrogen atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. The hydrazine group could potentially be involved in reactions such as the formation of hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the properties of similar compounds .Applications De Recherche Scientifique
Corrosion Inhibition
Triazine derivatives, including those related to 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, have been studied for their corrosion inhibition properties. Singh et al. (2018) explored the performance of three triazine derivatives as corrosion inhibitors for mild steel in hydrochloric acid, showing high inhibition efficiencies, supporting their potential in protecting metals against corrosion. The study utilized experimental methods and theoretical calculations to evaluate the effectiveness of these inhibitors (Singh et al., 2018).
Polymer Chemistry
Triazine-based polymers have been synthesized and investigated for their properties. Unishi et al. (1974) prepared poly(hydrazino-1,3,5-triazines) through meltpolymerization, exploring their intrinsic viscosities and thermal stability. These polymers exhibited a range of solubilities and decomposed at high temperatures, indicating their potential in various applications requiring stable materials under thermal stress (Unishi et al., 1974).
Organic Light-Emitting Diodes (OLEDs)
Triazine compounds have been explored as host materials for blue phosphorescent OLEDs. Rothmann et al. (2010) synthesized a series of donor-substituted 1,3,5-triazines, investigating their suitability as host materials for blue phosphors in OLEDs. These materials demonstrated high glass-transition temperatures and triplet energies, making them suitable for use in OLED technology (Rothmann et al., 2010).
Antimicrobial Agents
The potential of triazine derivatives as antimicrobial agents has been explored. Ali (2009) synthesized novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety, showing promising antibacterial and antifungal activities. This suggests the potential for developing new antimicrobial drugs based on triazine chemistry (Ali, 2009).
Energetic Materials
Triazine derivatives have been studied for their use in high-energy materials. Rao et al. (2021) discussed the synthesis and energetic properties of nitrogen-rich compounds, including triazine derivatives. These materials exhibit good energetic properties, such as high heat of formation and combustion, indicating their potential in applications requiring stable and powerful energy sources (Rao et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The nature of these interactions and the resulting changes would depend on the specific targets of the compound .
Biochemical Pathways
Similar compounds have been found to influence various biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on the activities of similar compounds, it’s likely that the compound could influence various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3,4-Dimethylphenyl)-3-hydrazino-1,2,4-triazine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
[5-(3,4-dimethylphenyl)-1,2,4-triazin-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-3-4-9(5-8(7)2)10-6-13-16-11(14-10)15-12/h3-6H,12H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQWSOXRGLVXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=NC(=N2)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650893 | |
| Record name | 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915924-87-7 | |
| Record name | 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1532449.png)
![3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1532450.png)


![1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)



